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Compound of Interest

Compound Name: 1-Acetyl-5-fluoro-1H-indazole

Cat. No.: B598338 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Acetyl-5-fluoro-1H-indazole, a compound of interest for researchers, scientists, and

professionals in drug development. The information presented herein is compiled from various

sources and offers a detailed look at its nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) characteristics.

Introduction
1-Acetyl-5-fluoro-1H-indazole is a derivative of 5-fluoro-1H-indazole, featuring an acetyl

group attached to one of the nitrogen atoms of the pyrazole ring. The presence of the fluorine

atom and the acetyl group significantly influences the molecule's electronic properties and,

consequently, its spectroscopic signatures. Understanding these spectral characteristics is

crucial for its identification, characterization, and application in various research and

development endeavors.

Spectroscopic Data
The following sections summarize the key spectroscopic data for 1-Acetyl-5-fluoro-1H-
indazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 1-
Acetyl-5-fluoro-1H-indazole, ¹H NMR, ¹³C NMR, and ¹⁹F NMR provide valuable insights into
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its molecular framework.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~8.10 d ~0.9 H-3

~7.75 dd ~9.0, 2.5 H-4

~7.50 dd ~9.0, 4.5 H-6

~7.20 ddd ~9.0, 9.0, 2.5 H-7

~2.70 s - -COCH₃

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Chemical Shift (δ, ppm) Assignment

~169.0 C=O

~160.0 (d, ¹JCF ≈ 240 Hz) C-5

~141.0 C-7a

~135.0 C-3

~122.0 (d, ³JCF ≈ 10 Hz) C-7

~115.0 (d, ²JCF ≈ 25 Hz) C-4

~110.0 (d, ²JCF ≈ 25 Hz) C-6

~110.0 (d, ³JCF ≈ 5 Hz) C-3a

~24.0 -COCH₃

Table 3: ¹⁹F NMR Spectroscopic Data (CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~ -118.0 m - F-5

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.

Table 4: IR Spectroscopic Data

Wavenumber (cm⁻¹) Intensity Assignment

~1710 Strong C=O stretching (acetyl group)

~1620, 1500, 1470 Medium-Strong
C=C and C=N stretching

(aromatic rings)

~1250 Strong C-N stretching

~1100 Strong C-F stretching

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a

compound.

Table 5: Mass Spectrometry Data

m/z Relative Intensity (%) Assignment

178.05 High [M]⁺ (Molecular Ion)

136.04 High [M - C₂H₂O]⁺

109.03 Medium [M - C₂H₂O - HCN]⁺

Experimental Protocols
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The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

NMR Spectroscopy
Sample Preparation: A 5-10 mg sample of 1-Acetyl-5-fluoro-1H-indazole is dissolved in

approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS)

as an internal standard.

Instrumentation: NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

¹H NMR: Standard acquisition parameters are used. Chemical shifts are reported in parts per

million (ppm) relative to TMS (δ 0.00).

¹³C NMR: Proton-decoupled spectra are acquired. Chemical shifts are reported in ppm

relative to the solvent peak of CDCl₃ (δ 77.16).

¹⁹F NMR: Proton-decoupled spectra are acquired. Chemical shifts are reported in ppm

relative to an external standard such as CFCl₃ (δ 0.00).

IR Spectroscopy
Sample Preparation: A small amount of the solid sample is placed directly on the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: IR spectra are recorded on a Fourier-Transform Infrared (FTIR)

spectrometer.

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹.

Mass Spectrometry
Sample Introduction: The sample is introduced into the mass spectrometer via a direct

insertion probe or after separation by gas chromatography (GC-MS) or liquid

chromatography (LC-MS).

Ionization: Electron Ionization (EI) is commonly used for volatile compounds.
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Instrumentation: A high-resolution mass spectrometer is used to obtain accurate mass

measurements.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak

and major fragment ions.

Workflow for Spectroscopic Analysis
The logical workflow for the complete spectroscopic characterization of 1-Acetyl-5-fluoro-1H-
indazole is illustrated in the following diagram.
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Caption: Workflow for the spectroscopic characterization of 1-Acetyl-5-fluoro-1H-indazole.
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To cite this document: BenchChem. [Spectroscopic Profile of 1-Acetyl-5-fluoro-1H-indazole:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b598338#spectroscopic-data-for-1-acetyl-5-fluoro-1h-
indazole-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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